![molecular formula C21H25FN2O3S B2845148 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide CAS No. 941882-46-8](/img/structure/B2845148.png)

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

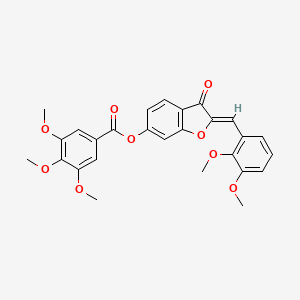

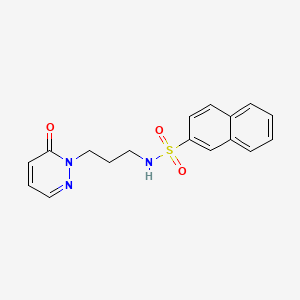

“N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. It also contains a sulfonyl group attached to a fluorophenyl group, and a carboxamide group attached to a dimethylbutane group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline group would contribute to the aromaticity of the compound, while the sulfonyl and carboxamide groups would introduce polar characteristics .Chemical Reactions Analysis

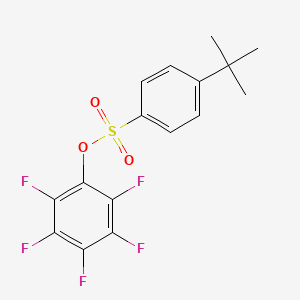

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the sulfonyl group can participate in substitution reactions, and the carboxamide group can undergo hydrolysis .Physical And Chemical Properties Analysis

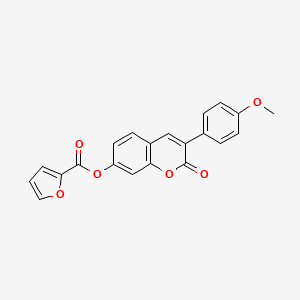

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and carboxamide groups would likely make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

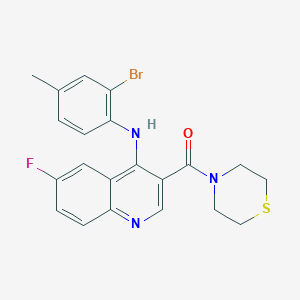

Quinoline Derivatives as Anticancer Agents

Quinoline and its derivatives have been explored for their antitumor properties. A study highlighted the synthesis of quinoline derivatives that exhibited selective in vitro inhibition of cancer cell lines, particularly those of colon and renal origin. This research underscores the potential of quinoline sulfonamide compounds in developing new anticancer medications (McCarroll et al., 2007).

Novel Sulfonamide Derivatives for Biological Applications

The creation of sulfonamide derivatives has been shown to have various biological implications. For instance, novel sulfonamide-dihydroquinolinone hybrids have been structurally described, showcasing their potential in creating new compounds with improved biological activities. These hybrids have been evaluated for their molecular structures and intermolecular interactions, providing insights into their reactivity and potential applications (Moreira et al., 2019).

Inhibition Properties and Corrosion Protection

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides were investigated for their adsorption characteristics and corrosion inhibition properties on mild steel in acidic conditions. These compounds demonstrated mixed-type inhibition behaviors and formed protective films on the steel surface, suggesting their application in corrosion protection technologies (Olasunkanmi et al., 2016).

Fluorescence Probes and Chemosensors

The development of fluorescence probes based on quinoline sulfonamide derivatives has been a subject of interest. For example, a novel dansyl sulfonamide-based fluorescence probe was synthesized for the detection of Zn2+, demonstrating high selectivity and sensitivity. Such probes are significant for their applications in bioimaging and environmental monitoring (Wu et al., 2012).

Antimicrobial Agents

Quinoline sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial activities. Research into these compounds continues to reveal their potential as effective antimicrobial agents, contributing to the development of new treatments for bacterial infections (Alavi et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3S/c1-21(2,3)14-20(25)23-17-8-11-19-15(13-17)5-4-12-24(19)28(26,27)18-9-6-16(22)7-10-18/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVRFLHVUSWKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1,1'-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol](/img/structure/B2845067.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845068.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2845072.png)

![1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2845078.png)

![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2845079.png)

![2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2845084.png)